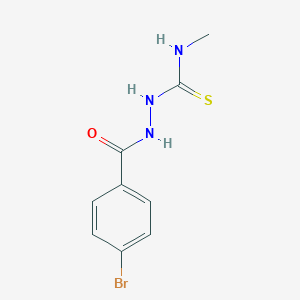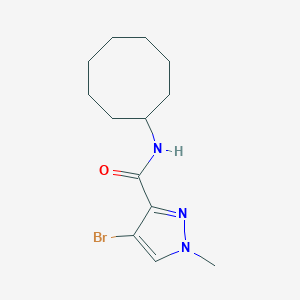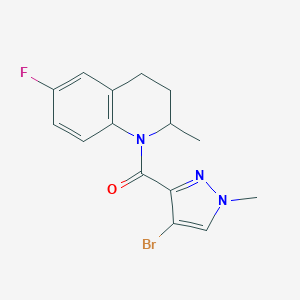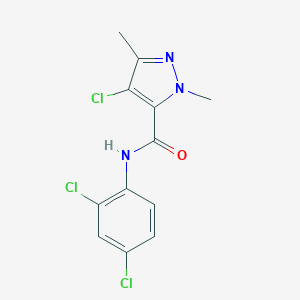![molecular formula C13H20ClN5OS B279890 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B279890.png)
2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CC-115 and is categorized as a kinase inhibitor.
Mecanismo De Acción
CC-115 inhibits the activity of various kinases, including mTORC1, mTORC2, and DNA-PK. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, CC-115 has been found to decrease the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CC-115 has been found to have various biochemical and physiological effects. In cancer cells, CC-115 has been found to decrease cell proliferation and increase apoptosis. Inflammatory cytokines have also been found to decrease with CC-115 treatment, leading to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CC-115 in lab experiments is its potential therapeutic applications in cancer treatment and inflammatory diseases. Additionally, CC-115 has been found to have a good safety profile in preclinical studies. However, one limitation of using CC-115 in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for CC-115 research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of CC-115 in vivo. Finally, the development of more soluble formulations of CC-115 may improve its potential for clinical use.
Conclusion:
In conclusion, CC-115 is a promising chemical compound that has shown potential therapeutic applications in cancer treatment and inflammatory diseases. Its inhibition of various kinases, including mTORC1, mTORC2, and DNA-PK, has been found to have anti-tumor and anti-inflammatory effects. While CC-115 has limitations in terms of solubility, further research may lead to the development of more soluble formulations and expanded therapeutic applications.
Métodos De Síntesis
CC-115 is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloro-1,3-dimethyl-5-nitropyrazole with cyclohexylamine to produce 4-chloro-1,3-dimethyl-5-(cyclohexylamino)pyrazole. This intermediate is then reacted with thiosemicarbazide to produce 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
CC-115 has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of various kinases, including mTORC1, mTORC2, and DNA-PK. This inhibition has been found to have anti-tumor effects, making CC-115 a promising candidate for cancer treatment. Additionally, CC-115 has also been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C13H20ClN5OS |
|---|---|
Peso molecular |
329.85 g/mol |
Nombre IUPAC |
1-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C13H20ClN5OS/c1-8-10(14)11(19(2)18-8)12(20)16-17-13(21)15-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3,(H,16,20)(H2,15,17,21) |
Clave InChI |
QNGGTOHNBLWKKC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NNC(=S)NC2CCCCC2)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NNC(=S)NC2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)



![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)

